

physical and chemical properties of 5-Bromo-2-Methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 5-Bromo-2-Methoxyphenylacetonitrile

Cat. No.: B1273152

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An In-depth Technical Guide to 5-Bromo-2-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-2-Methoxyphenylacetonitrile**, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Physical and Chemical Properties

5-Bromo-2-Methoxyphenylacetonitrile, with the CAS number 7062-40-0, is a substituted aromatic nitrile. It presents as a pale-yellow to yellow or dark-yellow powder or crystalline solid. [1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	[2]
Molecular Weight	226.07 g/mol	[2][3]
CAS Number	7062-40-0	[2][3][4]
Physical Form	Pale-yellow to Yellow to dark-yellow powder or crystals	[1]
Melting Point	61-63°C	[5]
Boiling Point	580.8°C at 760 mmHg	[5][6]
Density	1.37 g/cm ³	[5][6]
Flash Point	305.1°C	[5][6]
Solubility	No quantitative data available.	
InChI Key	VHFMHMEZAFVNROO-UHFFFAOYSA-N	[2]
SMILES	N#CCC1=CC(Br)=CC=C1OC	[7]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-Methoxyphenylacetonitrile** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of analogous compounds. The synthesis of substituted phenylacetonitriles often involves the cyanation of a corresponding benzyl halide. For instance, the synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile is achieved through the nucleophilic substitution of 4-bromo-3-methoxybenzyl bromide with a cyanide salt, such as sodium cyanide.[8] A similar strategy could likely be employed for the synthesis of the target compound.

A plausible synthetic workflow is outlined below:



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